molecular formula C7H13BrO2 B066364 2-(2-Bromoethoxy)tetrahydro-2H-pyran CAS No. 172797-67-0

2-(2-Bromoethoxy)tetrahydro-2H-pyran

Cat. No. B066364
M. Wt: 209.08 g/mol
InChI Key: GCUOLJOTJRUDIZ-UHFFFAOYSA-N
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Patent
US06297259B1

Procedure details

Combine 2-bromoethanol (14.2 mL, 200 mmol) and dihydropyrane (18.25 mL, 200 mmol) in dichloromethane (20 mL). Add Pyridinium p-toluenesulfonic acid (5 g, 20 mmol). After 2.5 hours, dilute the reaction mixture with diethyl ether and extract with water, 1/1 water/brine, water, and then brine. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give a residue. Distill the residue to give the title compound: bp; 80-90° C. at 15-20 mm Hg.
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
18.25 mL
Type
reactant
Reaction Step Two
Name
Pyridinium p-toluenesulfonic acid
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][OH:4].[O:5]1[CH:10]=[CH:9][CH2:8][CH2:7][CH2:6]1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH+]1C=CC=CC=1>ClCCl.C(OCC)C>[O:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[O:4][CH2:3][CH2:2][Br:1] |f:2.3|

Inputs

Step One
Name
Quantity
14.2 mL
Type
reactant
Smiles
BrCCO
Step Two
Name
Quantity
18.25 mL
Type
reactant
Smiles
O1CCCC=C1
Step Three
Name
Pyridinium p-toluenesulfonic acid
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.[NH+]1=CC=CC=C1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with water, 1/1 water/brine, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
DISTILLATION
Type
DISTILLATION
Details
Distill the residue

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
O1C(CCCC1)OCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.